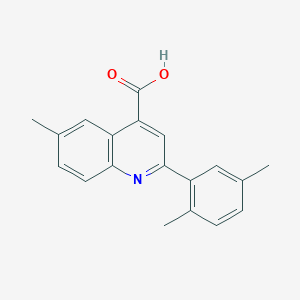

2-(2,5-二甲基苯基)-6-甲基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the reaction of acyl- and aroylpyruvic acids with amino derivatives to form substituted quinoline carboxylic acids . Another method includes the use of photoreleasable protecting groups for carboxylic acids, which could potentially be applied to the synthesis of the compound . The synthesis of diastereoisomers of related amino acids has also been reported, which could be relevant for the synthesis of quinoline derivatives with specific stereochemistry .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the crystal structures of various quinoline and carboxylic acid derivatives . These studies reveal the importance of noncovalent interactions such as hydrogen bonding in the stabilization of the molecular structure. The anti-conformation of the carboxylic group is often observed, which is stabilized by intramolecular hydrogen bonds .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid". However, the photodeprotection of carboxylic acids using a 2,5-dimethylphenacyl chromophore suggests that similar compounds could undergo photo-induced reactions to release carboxylic acids . Additionally, the formation of hydrogen-bonded supramolecular frameworks in organic acid-base adducts indicates that quinoline derivatives can participate in acid-base interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related studies. The photophysical properties of complexes containing dimethylphenylisocyanide and phenanthroline ligands have been investigated, which could provide insights into the electronic properties of similar quinoline derivatives . The crystal packing analysis of related compounds shows that weak interactions play a significant role in the formation of 1D-3D frameworks, which could influence the physical properties of the compound .

科学研究应用

合成和化学结构

- 合成各种喹啉衍生物,包括与 2-(2,5-二甲基苯基)-6-甲基喹啉-4-羧酸相关的衍生物,是一个重要的研究领域。例如,Rudenko 等人 (2012) 详细介绍了 2-取代四氢喹啉羧酸的合成,这些羧酸在结构上与所讨论的化合物相关。他们的工作涉及酰基和芳酰丙酮酸与氨基二甲基环己烯酮之间的反应,并得到了量子化学计算的支持 (Rudenko 等人,2012)。

- Jin 等人 (2012) 的另一项研究探索了有机酸碱加合物中的氢键超分子骨架,使用 2-甲基喹啉作为碱。这项研究对于理解涉及类似喹啉衍生物的结合相互作用至关重要 (Jin 等人,2012)。

光物理性质

- 研究与 2-(2,5-二甲基苯基)-6-甲基喹啉-4-羧酸相关的化合物的物理性质也是一个关键的兴趣领域。例如,Małecki 等人 (2015) 研究了含有喹啉羧酸类似物的配体的铜(I)配合物的磷光发射。这项研究有助于理解喹啉类化合物的物理行为 (Małecki 等人,2015)。

在肽设计中的应用

- 关于喹啉衍生物在肽设计中的作用的研究也很值得注意。Kazmierski 等人 (1994) 合成了二甲基苯丙氨酸和二甲基四氢异喹啉羧酸的非对映异构体,展示了它们在设计肽中的潜力 (Kazmierski 等人,1994)。

属性

IUPAC Name |

2-(2,5-dimethylphenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-4-6-13(3)14(8-11)18-10-16(19(21)22)15-9-12(2)5-7-17(15)20-18/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFHVJHGNWFJFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)-6-methylquinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-(3-chloro-4-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3005165.png)

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B3005171.png)

![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B3005172.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B3005174.png)

![N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3005175.png)

![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)

![4-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3005184.png)

![2-(2-fluorophenoxy)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)acetamide](/img/structure/B3005186.png)